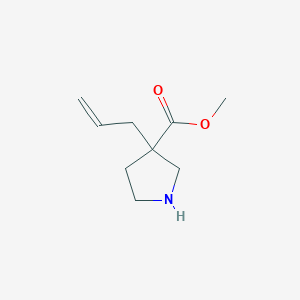

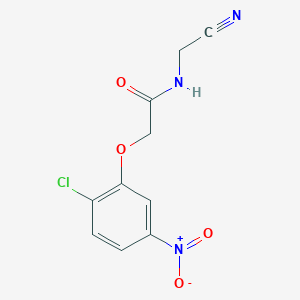

(E)-3-(dimethylamino)-1-(3-furyl)-2-propen-1-one

概要

説明

The compound “(E)-3-(dimethylamino)-1-(3-furyl)-2-propen-1-one” appears to contain a 2-furyl group . The 2-furyl group is a furyl group with the molecular formula C4H3O . It has an average mass of 67.06602 and a monoisotopic mass of 67.01839 . The IUPAC name for the 2-furyl group is furan-2-yl .

Molecular Structure Analysis

The molecular structure of the 2-furyl group, which is part of the compound, is represented by the SMILES notation O1C=CC=C1* .科学的研究の応用

Conformational Studies and Solvent Effects

Research into the conformations of related furyl-propenoic acid derivatives in different solvents has been conducted to understand their structural behavior. For instance, the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy, revealing no conformational preferences across various solvents, including methanol, chloroform, and dimethyl sulfoxide (Forgó, Felfoeldi, & Pálinkó, 2005).

Optical and Electronic Properties

Another area of interest is the investigation of the nonlinear optical properties of pyrene derivatives. A study on asymmetric pyrene derivatives demonstrated their potential as broadband nonlinear optical materials due to their positive third-order nonlinear refractive index across a wide spectral region. This suggests that molecules like these derivatives could be optimized for use in advanced optical applications (Wu et al., 2017).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of thiopyran derivatives, including those with furyl substitution, have been determined, offering insights into the interactions between molecules in the solid state and the packing mechanisms. These studies provide valuable information for the design of materials with specific structural properties (Chruszcz et al., 2002).

Nonlinear Optical Absorption

A novel chalcone derivative compound was synthesized and shown to exhibit nonlinear optical absorption, indicating its potential for applications in optical devices like limiters. This demonstrates the versatility of chalcone derivatives in material science, especially in developing new materials for optical technologies (Rahulan et al., 2014).

Antimicrobial and Insect Antifeedant Activities

The synthesis and study of dimethyl-3-furyl chalcones highlighted their promising antimicrobial and insect antifeedant activities. This suggests the potential of these compounds in developing new pesticides and antimicrobial agents, further demonstrating the broad applicability of furyl-propenone derivatives in chemical and biological research (Subramanian, Vanangamudi, & Thirunarayanan, 2013).

特性

IUPAC Name |

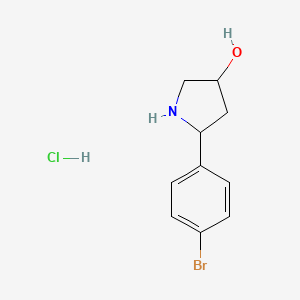

(E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNBBGZIKXUJAK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(dimethylamino)-1-(3-furyl)-2-propen-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)

![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)